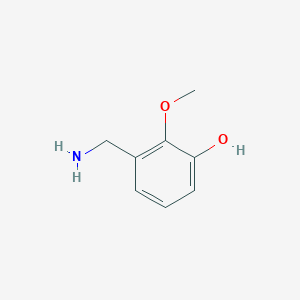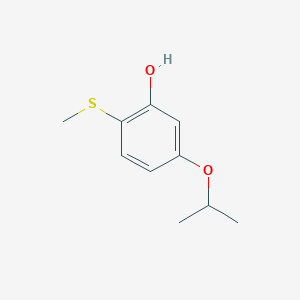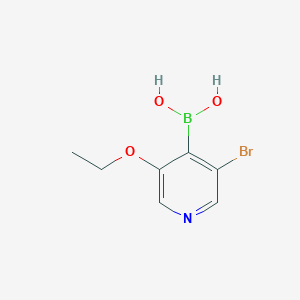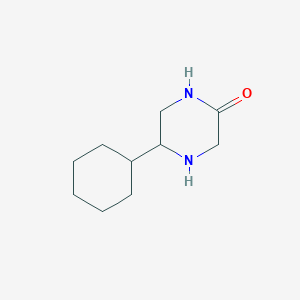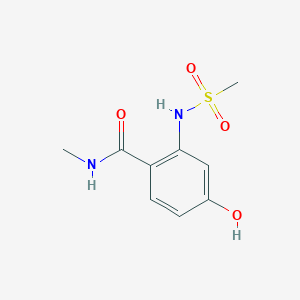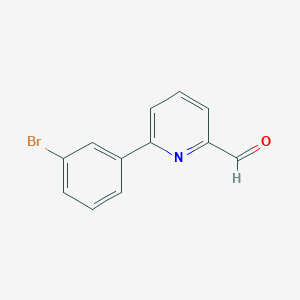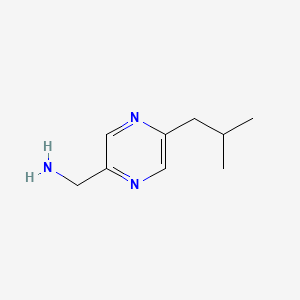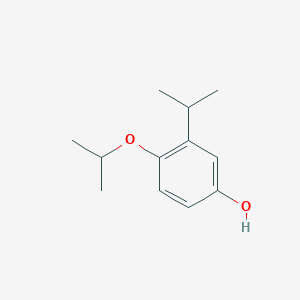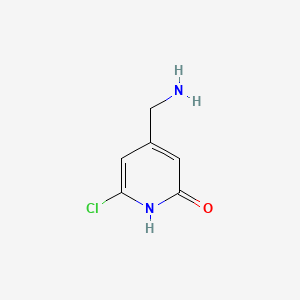
4-(Aminomethyl)-6-chloropyridin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-6-chloropyridin-2-OL is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an aminomethyl group at the 4-position, a chlorine atom at the 6-position, and a hydroxyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-chloropyridin-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropyridin-2-OL with formaldehyde and ammonia or an amine under basic conditions to introduce the aminomethyl group at the 4-position. The reaction typically proceeds via a Mannich reaction mechanism, where the hydroxyl group at the 2-position activates the pyridine ring towards nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-6-chloropyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom at the 6-position can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group may yield imines or nitriles, while substitution of the chlorine atom can produce various substituted pyridine derivatives.
科学的研究の応用
4-(Aminomethyl)-6-chloropyridin-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Aminomethyl)-6-chloropyridin-2-OL involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the chlorine and hydroxyl groups contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
4-(Aminomethyl)-6-chloropyridin-2-OL can be compared with other similar compounds, such as:
4-(Aminomethyl)pyridine: Lacks the chlorine and hydroxyl groups, resulting in different reactivity and binding properties.
6-Chloropyridin-2-OL: Lacks the aminomethyl group, affecting its ability to interact with biological targets.
4-(Aminomethyl)-2-hydroxypyridine: Similar structure but without the chlorine atom, leading to different chemical and biological properties.
特性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC名 |
4-(aminomethyl)-6-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7ClN2O/c7-5-1-4(3-8)2-6(10)9-5/h1-2H,3,8H2,(H,9,10) |
InChIキー |
YKVYRZVFVDVHDA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(NC1=O)Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


